molecular formula C11H15N5O2 B12730214 Carbocyclic-2',3'-dideoxyguanosine CAS No. 112915-00-1

Carbocyclic-2',3'-dideoxyguanosine

Katalognummer: B12730214
CAS-Nummer: 112915-00-1
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: PMPFSQREEWMOPZ-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbocyclic-2’,3’-dideoxyguanosine, also known as carbovir, is a synthetic nucleoside analogue. It is a carbocyclic derivative of guanosine, where the sugar moiety is replaced by a carbocyclic ring. This compound has garnered significant attention due to its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is known for its ability to inhibit the replication of HIV by targeting the viral reverse transcriptase enzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-2’,3’-dideoxyguanosine typically involves the following steps:

Industrial Production Methods: Industrial production of carbocyclic-2’,3’-dideoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Carbocyclic-2’,3’-dideoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of carbocyclic-2’,3’-dideoxyguanosine, each with potentially unique biological activities .

Wissenschaftliche Forschungsanwendungen

Carbocyclic-2’,3’-dideoxyguanosine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying nucleoside analogues and their chemical properties.

    Biology: The compound is extensively studied for its antiviral properties, particularly against HIV. It serves as a tool for understanding viral replication and inhibition mechanisms.

    Medicine: Carbocyclic-2’,3’-dideoxyguanosine is investigated for its potential therapeutic applications in treating HIV and other viral infections. It is also studied for its effects on cellular processes and DNA synthesis.

    Industry: The compound is used in the development of antiviral drugs and as a reference standard in pharmaceutical research

Wirkmechanismus

Carbocyclic-2’,3’-dideoxyguanosine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is phosphorylated within the cell to form its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it causes chain termination, effectively halting viral replication. The compound’s selectivity for viral reverse transcriptase over host DNA polymerases contributes to its antiviral efficacy .

Vergleich Mit ähnlichen Verbindungen

    2’,3’-Dideoxyguanosine: Another nucleoside analogue with antiviral properties but lacks the carbocyclic ring.

    3’-Azido-2’,3’-dideoxythymidine (AZT): A well-known antiretroviral drug used in the treatment of HIV.

    2’,3’-Dideoxycytidine (ddC): Another nucleoside analogue used in HIV treatment.

Uniqueness: Carbocyclic-2’,3’-dideoxyguanosine is unique due to its carbocyclic ring, which provides enhanced stability and resistance to enzymatic degradation. This structural feature contributes to its potent and selective antiviral activity, making it a valuable compound in antiviral research and therapy .

Biologische Aktivität

Carbocyclic-2',3'-dideoxyguanosine (CDG), also known as carbovir, is a nucleoside analog with significant antiviral properties, particularly against retroviruses like HIV. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative efficacy against various viruses.

CDG functions primarily as an inhibitor of HIV-1 reverse transcriptase (RT). Its active triphosphate form, (-)-carbovir 5'-triphosphate (CBV-TP), competes with natural deoxynucleoside triphosphates for incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively halting the viral replication process.

  • Inhibition Kinetics : Research indicates that CBV-TP has an inhibition constant (KiK_i) comparable to that of other established antiretroviral agents like 3'-azido-2',3'-dideoxythymidine triphosphate (AZT-TP) . Studies using RNA templates have shown that CBV-TP terminates transcription at specific sites, similar to dideoxy-GTP, confirming its role in chain termination .

Pharmacokinetics

The pharmacokinetic profile of CDG has been enhanced through structural modifications. The introduction of cyclopropyl and amino groups has improved its stability and solubility compared to its parent compounds. For instance, cyclo-D4G (a prodrug form) demonstrated increased bioavailability and reduced toxicity in vitro compared to D4G .

Comparative Efficacy

CDG has been evaluated against various viruses beyond HIV, including herpes simplex virus (HSV) and hepatitis B virus (HBV). While it shows marginal activity against HSV-1 and HSV-2 , its effectiveness against HBV is notable. In vitro studies indicate that CDG inhibits HBV replication effectively, suggesting potential for broader antiviral applications .

Study 1: Anti-HIV Activity

In a comparative study assessing the antiviral efficacy of CDG against HIV-1, the compound exhibited potent activity with an IC50 value in the low micromolar range. The study highlighted that CDG's mechanism involves effective binding to the RT enzyme, leading to significant inhibition of viral replication.

Study 2: Pharmacological Profile

A comprehensive pharmacological evaluation revealed that CDG's lipophilicity and solubility were significantly enhanced by structural modifications. Cyclo-D4G was found to be less toxic while retaining antiviral potency, indicating a favorable pharmacokinetic profile for potential clinical use .

Data Table: Comparative Antiviral Activity

CompoundVirus TypeIC50 (µM)Mechanism of Action
This compound (CDG)HIV-10.5RT inhibition and chain termination
Cyclo-D4GHIV-10.2Prodrug; enhanced bioavailability
AcyclovirHSV-1/HSV-20.1DNA polymerase inhibition
LamivudineHBV0.05RT inhibition

Eigenschaften

CAS-Nummer

112915-00-1

Molekularformel

C11H15N5O2

Molekulargewicht

249.27 g/mol

IUPAC-Name

2-amino-9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h5-7,17H,1-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1

InChI-Schlüssel

PMPFSQREEWMOPZ-RQJHMYQMSA-N

Isomerische SMILES

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N

Kanonische SMILES

C1CC(CC1CO)N2C=NC3=C2N=C(NC3=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.